1'-(Tert-butoxycarbonyl)-2,3-dihydrospiro[indene-1,4'-piperidine]-3-carboxylic acid
Overview
Description
Synthesis Analysis
The asymmetric synthesis of related piperidine derivatives, including those with tert-butoxycarbonyl groups, has been extensively studied. For example, enantiomerically pure derivatives have been synthesized from L-aspartic acid beta-tert-butyl ester through a series of steps involving tribenzylation, alkylation, hydroboration, oxidation, and reductive amination, achieving an overall yield of 38% (Xue et al., 2002).
Molecular Structure Analysis
The molecular structure of similar nitrogenous compounds, including piperazine derivatives with tert-butoxycarbonyl groups, has been confirmed using techniques like infrared spectroscopy (FT-IR), nuclear magnetic resonance (1H NMR and 13C NMR), and mass spectrometry (MS), complemented by X-ray diffraction and density functional theory (DFT) calculations (Ban et al., 2023).
Chemical Reactions and Properties
Unexpected products from reactions involving similar structures have demonstrated the complexity of interactions and the formation of novel spirocompounds, highlighting the intricate chemical behavior and reactivity of these compounds (Younesi et al., 2009).
Physical Properties Analysis
The synthesis and study of tert-butoxycarbonyl piperidine derivatives have provided insights into their physical properties, such as solubility, crystalline structure, and thermal stability, critical for understanding their behavior in various chemical environments and potential applications in pharmaceuticals (Mamat et al., 2012).
Chemical Properties Analysis
The chemical properties of these compounds, including their reactivity, stability under different conditions, and interaction with other chemical entities, are pivotal for their application in synthesis pathways. For instance, the synthesis of ethyl 4-(1-(tert-butoxycarbonyl) piperidin-4-ylmethoxy)-3-methoy-benzoate, a crucial intermediate in pharmaceutical synthesis, showcases the manipulation of these chemical properties for targeted outcomes (Wei et al., 2010).
Scientific Research Applications
Synthesis and Biological Activity
The synthesis and biological activity of compounds related to 1'-(Tert-butoxycarbonyl)-2,3-dihydrospiro[indene-1,4'-piperidine]-3-carboxylic acid have been extensively studied. These compounds, including 1-indanones and their derivatives, exhibit a broad range of biological activities. They have been identified as potent antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer compounds. Furthermore, they hold potential in the treatment of neurodegenerative diseases and can be used as effective insecticides, fungicides, and herbicides (Turek et al., 2017).
Synthetic Mimics of Protein Active Sites
Research has also focused on the development of synthetic mimics of carboxylate-bridged diiron protein active sites, which play a crucial role in biological processes such as the activation of dioxygen for the conversion of hydrocarbons to alcohols and related products. The challenges in achieving this goal include controlling the geometry and coordination environment of the diiron core and tuning the ligand framework to stabilize desired oxygenated diiron species. This research provides valuable insights into the electronic and physical characteristics of carboxylate-bridged diiron units and their reactivity (Do & Lippard, 2011).
Asymmetric Synthesis
The compound and its related structures have found applications in the field of asymmetric synthesis, particularly in the formation of chiral sulfinamides and their use as chiral auxiliaries. The methodology involving tert-butanesulfinamide has been extensively used for the asymmetric synthesis of N-heterocycles, offering access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives. These compounds are significant due to their presence in numerous natural products and therapeutically relevant molecules (Philip et al., 2020).
Natural Analogues and Derivatives
The research also extends to natural neo acids, neo alkanes, and their analogues and derivatives, which exhibit a variety of biological activities. These natural metabolites are promising candidates for future chemical preparations as antioxidants, anticancer, antimicrobial, and antibacterial agents. Additionally, some synthetic bioactive compounds containing a tertiary butyl group have shown high anticancer, antifungal, and other activities, highlighting the potential applications of such structures in cosmetic, agronomic, and pharmaceutical industries (Dembitsky, 2006).
Safety And Hazards
The safety and hazards associated with “1’-(Tert-butoxycarbonyl)-2,3-dihydrospiro[indene-1,4’-piperidine]-3-carboxylic acid” are not available in the search results.
Future Directions
The future directions for the research and application of “1’-(Tert-butoxycarbonyl)-2,3-dihydrospiro[indene-1,4’-piperidine]-3-carboxylic acid” are not available in the search results.
Please note that this analysis is based on the information available and may not be comprehensive. For a more detailed analysis, please refer to specific scientific literature or consult a subject matter expert.
properties
IUPAC Name |
1'-[(2-methylpropan-2-yl)oxycarbonyl]spiro[1,2-dihydroindene-3,4'-piperidine]-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO4/c1-18(2,3)24-17(23)20-10-8-19(9-11-20)12-14(16(21)22)13-6-4-5-7-15(13)19/h4-7,14H,8-12H2,1-3H3,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLQYVKLGGAFNEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC(C3=CC=CC=C23)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30594129 | |
Record name | 1'-(tert-Butoxycarbonyl)-2,3-dihydrospiro[indene-1,4'-piperidine]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30594129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1'-(Tert-butoxycarbonyl)-2,3-dihydrospiro[indene-1,4'-piperidine]-3-carboxylic acid | |
CAS RN |
185526-32-3 | |
Record name | 1'-(tert-Butoxycarbonyl)-2,3-dihydrospiro[indene-1,4'-piperidine]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30594129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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